

# Spectroscopic and Spectrometric Analysis of Propargyl Butylcarbamate: A Technical Guide

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## Compound of Interest

**Compound Name:** *Carbamic acid, butyl-, 2-propynyl ester*

**Cat. No.:** *B146780*

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This technical guide provides an in-depth analysis of propargyl butylcarbamate using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The document details the spectral characteristics of the compound, outlines the experimental protocols for data acquisition, and presents a logical workflow for its structural elucidation.

## Spectroscopic and Spectrometric Data

The structural integrity of propargyl butylcarbamate has been confirmed through  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry. The quantitative data obtained from these analyses are summarized in the tables below for clear reference and comparison.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Data

The  $^1\text{H}$  NMR spectrum of propargyl butylcarbamate was acquired in deuterated chloroform ( $\text{CDCl}_3$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Number of Protons	Assignment
4.75	s	2H	-O-CH <sub>2</sub> -C≡CH
3.2	m	2H	-NH-CH <sub>2</sub> -CH <sub>2</sub> -
2.5	s	1H	-C≡CH
1.4	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
1.0	t	3H	-CH <sub>2</sub> -CH <sub>3</sub>

Table 1: <sup>1</sup>H NMR Spectral Data of Propargyl Butylcarbamate.[\[1\]](#)

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data (Predicted)

The following <sup>13</sup>C NMR chemical shifts have been predicted using computational methods and are provided as an estimation for the carbon skeleton of propargyl butylcarbamate. The values are reported in ppm.

Chemical Shift ( $\delta$ ) (ppm)	Assignment
155.8	C=O (Carbamate)
79.9	-O-CH <sub>2</sub> -C≡CH
75.1	-O-CH <sub>2</sub> -C≡CH
52.5	-O-CH <sub>2</sub> -C≡CH
41.0	-NH-CH <sub>2</sub> -CH <sub>2</sub> -
31.8	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
19.8	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
13.7	-CH <sub>2</sub> -CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectral Data of Propargyl Butylcarbamate.

## Mass Spectrometry Data

The mass spectrum of propargyl butylcarbamate was obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The mass-to-charge ratios (m/z) of the molecular ion and major fragments are listed below.

m/z	Relative Intensity	Assignment
155	-	[M] <sup>+</sup> (Molecular Ion)
112	100%	[M - C <sub>3</sub> H <sub>3</sub> O] <sup>+</sup>
74	-	[C <sub>4</sub> H <sub>10</sub> N] <sup>+</sup>
57	-	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
56	-	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>

Table 3: Mass Spectrometry Fragmentation Data of Propargyl Butylcarbamate.[\[1\]](#)

## Experimental Protocols

The following sections describe the generalized methodologies for acquiring the NMR and mass spectrometry data for propargyl butylcarbamate.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A solution of propargyl butylcarbamate (5-10 mg) is prepared by dissolving the compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). A small amount of tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm. The solution is then filtered into a standard 5 mm NMR tube.

**Data Acquisition:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C). For <sup>1</sup>H NMR, standard acquisition parameters are used. For <sup>13</sup>C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

## Mass Spectrometry (MS)

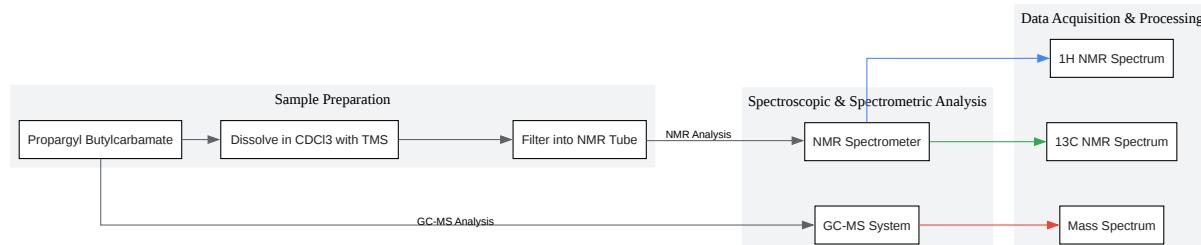
**Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation from any impurities. Electron Ionization (EI) is a

common method for the analysis of small organic molecules like propargyl butylcarbamate. In this process, the sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and subsequent fragmentation.

**Mass Analysis and Detection:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion, generating a mass spectrum that provides information about the molecular weight and the structure of the fragments.

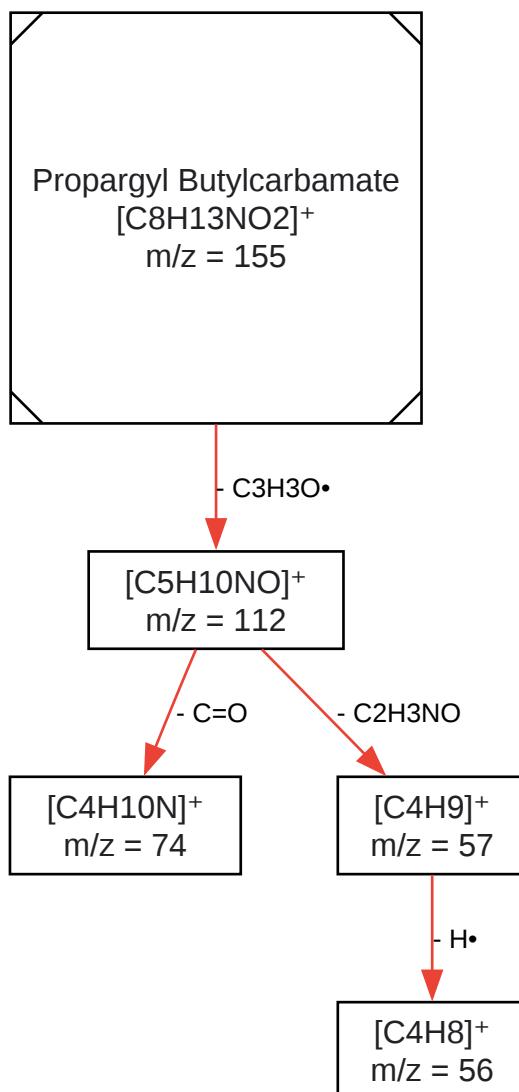
## Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the proposed fragmentation pathway of propargyl butylcarbamate in mass spectrometry.



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Caption: Experimental workflow for NMR and MS analysis.

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Caption: Mass spectrometry fragmentation of propargyl butylcarbamate.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]

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